5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE

Descripción general

Descripción

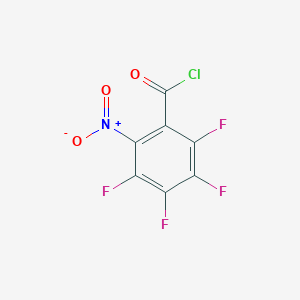

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE is an organic compound with the molecular formula C7HClF4NO3. It is a derivative of benzoyl chloride, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group. This compound is known for its high reactivity and is used in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE can be synthesized through the reaction of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2,3,4,5-tetrafluoro-6-nitro-benzoyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified using industrial-scale distillation or crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4,5-tetrafluoro-6-nitrobenzoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide (NaOH).

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CClFNO

- Molecular Weight : 257.53 g/mol

- CAS Number : 103772-10-7

The compound is characterized by the presence of four fluorine atoms and a nitro group, which enhance its reactivity and stability in various chemical reactions.

Pharmaceutical Applications

5-Nitro-2,3,4,5-tetrafluoro benzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Fluoroquinolones : It is utilized in the production of fluoroquinolone antibiotics such as Ofloxacin and Sparfloxacin. These antibiotics are critical in treating bacterial infections due to their broad-spectrum activity against gram-positive and gram-negative bacteria .

- Antiviral Agents : The compound has potential applications in the synthesis of antiviral medications, where its fluorinated structure can enhance the pharmacokinetic properties of the resultant drugs .

Agrochemical Applications

In agrochemistry, this compound is used to synthesize herbicides and pesticides. The fluorinated moiety contributes to improved efficacy and environmental stability of these agrochemicals.

A. Fluorination Reactions

Fluorination processes are crucial for introducing fluorine atoms into organic molecules. The compound can be synthesized via:

- Condensation Reactions : Utilizing starting materials like 3,4,5,6-tetrafluorophthalic anhydride with methylamine under controlled conditions to yield the desired product .

B. Acyl Chlorination

Acyl chlorination involves reacting carboxylic acids with thionyl chloride or oxalyl chloride to produce acyl chlorides. This method is effective for producing this compound from corresponding benzoic acid derivatives .

Environmental Considerations

The synthesis and application of this compound raise environmental concerns due to the potential toxicity associated with fluorinated compounds. Regulatory frameworks such as the Canadian Environmental Protection Act (CEPA) emphasize the importance of assessing the environmental impact of chemical substances .

Case Study 1: Synthesis Efficiency

A comparative study highlighted that using methylamine instead of more expensive aniline in the synthesis process significantly reduced costs while maintaining high yields. The optimized method improved production efficiency by minimizing waste and enhancing recovery processes for byproducts like potassium chloride .

Case Study 2: Pharmaceutical Development

Research focused on developing new fluoroquinolone derivatives demonstrated that incorporating this compound improved antibacterial activity compared to non-fluorinated counterparts. This case underscores the compound's role in enhancing drug efficacy through structural modifications .

Mecanismo De Acción

The mechanism of action of 2,3,4,5-tetrafluoro-6-nitro-benzoyl chloride involves its high reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is utilized in various chemical syntheses to introduce the benzoyl group into target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,5-Tetrafluorobenzoyl chloride: Similar structure but lacks the nitro group.

5-Nitro-2,3,4,5-tetrafluorobenzoyl chloride: Another name for 2,3,4,5-tetrafluoro-6-nitro-benzoyl chloride.

2,3,4,5,6-Pentafluorobenzoyl chloride: Contains an additional fluorine atom.

Uniqueness

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electron-withdrawing effects and high reactivity are desired .

Actividad Biológica

- Molecular Formula : C7ClF4NO3

- Molecular Weight : 257.53 g/mol

- Structure : The compound features a benzene ring with multiple fluorine substituents and a nitro group, enhancing its electrophilicity and reactivity towards nucleophiles .

Synthesis

This compound can be synthesized through several methods:

- Reaction of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions in solvents like dichloromethane.

- Alternative methods involve various acylation reactions that utilize different reagents to achieve similar products .

Biological Activity

While direct studies on the biological activity of this compound are sparse, its structural analogs suggest several potential activities:

Antibacterial and Antifungal Properties

Compounds with similar structures often exhibit significant antibacterial and antifungal properties. For instance:

- Fluoroquinolones , which are derived from fluorinated compounds like this one, are known for their broad-spectrum antibacterial activity.

- The incorporation of fluorine typically enhances the biological activity and bioavailability of such compounds .

The mechanism of action for compounds like this compound generally involves:

- Electrophilic attack on nucleophiles leading to the formation of covalent bonds.

- The presence of the nitro group may contribute to reactive oxygen species (ROS) generation upon metabolic activation, which can lead to cellular damage in pathogens .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3,4,5-Tetrafluorobenzoyl Chloride | C7ClF4O | Lacks nitro group; used similarly in synthesis. |

| Benzoyl Chloride | C7H5ClO | No fluorine; more reactive towards nucleophiles. |

| 5-Nitrobenzoyl Chloride | C7H6ClN | Lacks fluorine; less stable than tetrafluorinated variants. |

The unique combination of a nitro group and multiple fluorine atoms in this compound enhances its reactivity compared to these similar compounds. This makes it particularly valuable in pharmaceutical synthesis and material science .

Case Studies and Research Findings

- Fluorinated Antibiotics : A study demonstrated that fluoroquinolone antibiotics derived from fluorinated benzoyl chlorides exhibit enhanced antibacterial efficacy due to improved membrane permeability and target affinity .

- Antimicrobial Activity : Research has shown that derivatives of compounds similar to this compound possess significant antimicrobial properties against various bacterial strains .

Propiedades

IUPAC Name |

2,3,4,5-tetrafluoro-6-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF4NO3/c8-7(14)1-2(9)3(10)4(11)5(12)6(1)13(15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGZVPRCKQMYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.